2-{[3-(Bromomethyl)phenoxy]methyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine is an organic compound with the molecular formula C13H12BrNO It is a brominated derivative of phenoxymethylpyridine, characterized by the presence of a bromomethyl group attached to the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine typically involves the bromination of 3-methylphenoxy methylpyridine. One common method is the reaction of 3-methylphenoxy methylpyridine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the methyl group, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Formation of new derivatives with functional groups such as amines, thiols, or ethers.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of the corresponding methyl derivative.
Scientific Research Applications
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-{[3-(Chloromethyl)phenoxy]methyl}pyridine: Similar structure with a chloromethyl group instead of a bromomethyl group.
2-{[3-(Fluoromethyl)phenoxy]methyl}pyridine: Contains a fluoromethyl group, offering different reactivity and properties.
2-{[3-(Methyl)phenoxy]methyl}pyridine: Lacks the halogen atom, resulting in different chemical behavior.
Uniqueness
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical properties, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Biological Activity
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine is an organic compound that belongs to a class of heterocyclic aromatic compounds. Its unique structure, which includes a pyridine ring and a bromomethyl-phenoxy group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The chemical structure can be represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- Br = Bromine
- N = Nitrogen
- O = Oxygen
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to possess antibacterial properties against various pathogens. The introduction of halogen substituents, such as bromine, has been linked to enhanced antimicrobial efficacy due to increased electron-withdrawing effects which improve binding affinity to bacterial targets .
Compound | Activity | MIC (μg/mL) |
---|---|---|
This compound | Antibacterial | TBD |
Similar Pyridine Derivative | Antibacterial | 10-50 |
Anticancer Activity
Pyridine derivatives have been explored for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cells by modulating cell cycle progression and inhibiting proliferation. The bromine substituent is hypothesized to enhance the cytotoxic effects by altering the electronic properties of the compound .
Case Studies
-
Antimicrobial Evaluation
A study on a series of pyridine derivatives demonstrated significant antibacterial activity against multi-drug resistant strains. The presence of halogen atoms was crucial for enhancing the bioactivity of these compounds. In this context, this compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various bacterial strains. -
Anticancer Research
A comparative analysis involving pyridine-based compounds showed that those with bromine substitutions exhibited higher cytotoxicity against breast cancer cell lines. The study utilized cell viability assays to confirm the efficacy of these compounds in inducing apoptosis .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary data suggest favorable absorption characteristics; however, further studies are necessary to evaluate its metabolism and excretion pathways.
Toxicological assessments indicate that while some derivatives show promise as therapeutic agents, they may also exhibit cytotoxic effects at higher concentrations, necessitating careful dose optimization .
Properties
Molecular Formula |
C13H12BrNO |
---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
2-[[3-(bromomethyl)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C13H12BrNO/c14-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-15-12/h1-8H,9-10H2 |
InChI Key |
ZDVHOQVCXDUYAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.